

Application Note: Quantitative Analysis of Panaxatriol using HPLC-UV

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Compound of Interest		
Compound Name:	Panaxatriol	
Cat. No.:	B1678373	Get Quote

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Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of **Panaxatriol**. **Panaxatriol**, a key bioactive aglycone of various ginsenosides, is a dammarane-type tetracyclic triterpene sapogenin found in Panax species.[1] This method is designed for accuracy, precision, and robustness, making it suitable for quality control of raw materials, finished products, and various research applications.

Introduction

Panaxatriol is a significant secondary metabolite derived from the hydrolysis of protopanaxatriol-type ginsenosides, which are abundant in medicinal plants of the Panax genus.[1][2] Its pharmacological activities, which include potential neuroprotective and anti-inflammatory effects, have led to growing interest in its quantification for product standardization and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of ginsenosides and their aglycones due to its high resolution and sensitivity.[3] This document provides a comprehensive protocol for a reliable HPLC-UV method for the quantification of Panaxatriol.

Experimental



Materials and Reagents

- Panaxatriol reference standard (purity ≥98%)
- · Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid (analytical grade)
- Samples containing **Panaxatriol** (e.g., hydrolyzed ginseng extracts, formulated products)

Instrumentation

- HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.
- · Data acquisition and processing software.
- Analytical balance
- Vortex mixer
- Centrifuge
- Syringe filters (0.45 μm)

Chromatographic Conditions

A C18 column is commonly used for the separation of ginsenosides and their derivatives. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of acid to improve peak shape, is typically employed. UV detection for ginsenosides is generally performed at low wavelengths, around 203 nm, due to the lack of strong chromophores in their structures.



Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Program	0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (reequilibration)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Injection Volume	10 μL
Detection	UV at 203 nm

Protocols

Standard Solution Preparation

- Stock Solution (1 mg/mL): Accurately weigh 10 mg of Panaxatriol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 μg/mL.

Sample Preparation (from Herbal Extract)

- Extraction: Accurately weigh a suitable amount of the powdered herbal extract (e.g., 1 g) and transfer it to a conical flask. Add 25 mL of methanol and sonicate for 30 minutes.
- Filtration: Allow the mixture to cool to room temperature and filter through a 0.45 μm syringe filter into an HPLC vial.



• Dilution: If necessary, dilute the filtrate with methanol to bring the **Panaxatriol** concentration within the calibration range.

For other matrices, appropriate sample preparation techniques such as solid-phase extraction may be required.

Method Validation

The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)	< 2.0%

Linearity

The linearity of the method is determined by analyzing a series of standard solutions at different concentrations.

Analyte	Concentration Range (µg/mL)	Correlation Coefficient (r²)
Panaxatriol	1 - 100	≥ 0.999

Limit of Detection (LOD) and Limit of Quantification (LOQ)



Parameter	Value (μg/mL)
LOD	0.3
LOQ	1.0

Accuracy and Precision

Accuracy is determined by spike recovery experiments, and precision is evaluated at three different concentrations (low, medium, and high).

Concentration Level	Accuracy (% Recovery)	Precision (RSD %)
Low	98.5 - 101.2	< 2.0
Medium	99.1 - 100.8	< 1.5
High	98.9 - 101.0	< 1.0

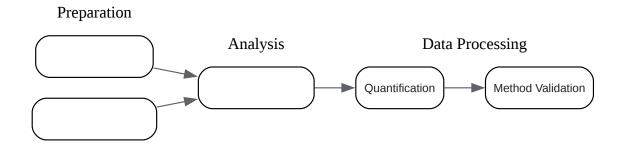
Data Presentation

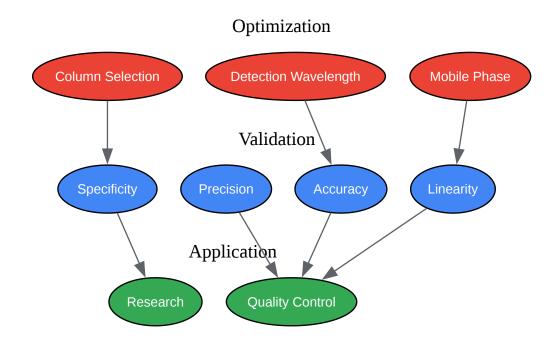
Table 1: Quantitative Data Summary

Parameter	Result
Linearity (r²)	0.9995
LOD (μg/mL)	0.3
LOQ (μg/mL)	1.0
Average Accuracy (% Recovery)	99.8%
Intra-day Precision (RSD %)	0.8%
Inter-day Precision (RSD %)	1.2%

Visualizations Experimental Workflow







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References

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